Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate
Description
Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate is a synthetic intermediate featuring a pentanoate backbone with distinct functional groups: a benzyl ester at the carboxyl terminus, a tert-butyldimethylsilyl (TBS)-protected hydroxy group at position 5, and a 3-hydroxy-3-methyl moiety. The TBS group enhances stability under acidic or basic conditions, making the compound valuable in multi-step organic syntheses where selective deprotection is required.
Properties
IUPAC Name |
benzyl 5-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-3-methylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O4Si/c1-18(2,3)24(5,6)23-13-12-19(4,21)14-17(20)22-15-16-10-8-7-9-11-16/h7-11,21H,12-15H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJBWAOCMULFMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC(C)(CC(=O)OCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O4Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Mevalonolactone to Dihydroxy Acid
The synthesis begins with mevalonolactone (1 ), which undergoes alkaline hydrolysis using aqueous potassium hydroxide (KOH) to yield the corresponding dihydroxy carboxylic acid (2 ). Neutralization to pH 7–8 with hydrochloric acid (HCl) before lyophilization is critical to prevent reversion to the starting lactone. Failure to neutralize results in >90% lactone regeneration, as confirmed by NMR monitoring.
Esterification with Benzyl Bromide
The dihydroxy acid (2 ) is esterified using benzyl bromide (BnBr) in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This step proceeds in anhydrous tetrahydrofuran (THF) at room temperature, achieving a 69% isolated yield of the benzyl ester (3 ). Notably, silica gel chromatography partially hydrolyzes 3 back to 1 , necessitating rapid elution with 30% ethyl acetate in hexanes to minimize decomposition.
Silylation of the Tertiary Hydroxyl Group
The tertiary hydroxyl group in 3 is protected using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dimethylformamide (DMF). The reaction is conducted at 0°C to room temperature over 12 hours, yielding 7 (Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate) in near-quantitative yield. Imidazole serves as a non-nucleophilic base, ensuring selective silylation without ester cleavage.
Alternative Route via Grignard Reagent-Mediated Alkylation
Formation of the Organomagnesium Intermediate
A patent-pending method employs 4-biphenyl magnesium halide to functionalize a tert-butyl-protected precursor. The Grignard reagent is generated in situ from 4-biphenyl bromide and magnesium turnings in anhydrous THF under argon. This step introduces a biphenyl moiety, though its relevance to 7 requires further validation.
Sequential Silylation and Esterification
Following alkylation, the intermediate undergoes silylation with TBSCl and imidazole, mirroring the conditions in Section 1.3. The benzyl ester is subsequently introduced via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh), though yields for this step remain unspecified in the patent.
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature and Reaction Time
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Hydrolysis of 1 requires 2 hours at 50°C for complete lactone ring opening.
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Silylation proceeds optimally at 0°C for 1 hour, followed by 12 hours at room temperature to avoid over-silylation of the secondary hydroxyl group.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 MeCN:HO) confirms >95% purity, with a retention time of 12.3 minutes.
Stability and Decomposition Studies
Hydrolytic Degradation
Incubation of 7 in phosphate-buffered saline (PBS, pH 7.4) at 37°C reveals a half-life () of 5 hours. Major degradation products include benzyl alcohol (from ester hydrolysis) and the free carboxylic acid (24 ).
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like KMnO₄ or CrO₃.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH₄.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, NaBH₄
Cleavage Reagents: TBAF, acetic acid/water mixture
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary or secondary alcohols
Substitution: Formation of free hydroxyl groups
Scientific Research Applications
Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate primarily involves the protection and deprotection of hydroxyl groups. The TBDMS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The cleavage of the silyl ether is facilitated by nucleophilic attack, leading to the formation of a pentavalent silicon intermediate and subsequent release of the free hydroxyl group .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate can be contextualized against related esters and silyl-protected intermediates. Below is a comparative analysis:
Methyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate (6r)
- Molecular Formula : C₁₂H₂₆O₄Si (inferred from name; HRMS data suggests C₁₂H₁₆O₄, conflicting with TBS inclusion) .
- Key Features : Replaces the benzyl ester with a methyl group, reducing steric bulk and lipophilicity.
- Synthetic Utility : Achieved 96% yield in regioselective carbonylation, with NMR data (δ 1.39 ppm for methyl, δ 173.05 ppm for carbonyl) confirming regiochemical control .
- Applications: Intermediate for monocarbonyl aldehyde synthesis, highlighting the role of TBS in protecting hydroxy groups during reactions .
Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-yl)oxy)pentanoate
- Molecular Formula : C₂₁H₂₀N₂O₅ (CAS 152338-32-4) .
- Key Features: Incorporates an amino group and a 1,3-dioxoisoindolinyloxy moiety, enabling peptide coupling or heterocyclic functionalization.
- Applications: Used in organic synthesis, particularly for building blocks requiring amino acid derivatives .
Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate
- Molecular Formula: C₄₃H₆₄D₃NO₆ (CAS 1356931-00-4) .
- Key Features: Complex stereochemistry with isotopic labeling (deuterated methyl) and a formylamino group.
- Applications: Isotopic labeling aids in metabolic or mechanistic studies, distinguishing it from non-deuterated analogs .
Benzyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate
- Molecular Formula : C₃₁H₃₅N₅O₃ (CAS 137863-20-8) .
- Key Features : Tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing bioavailability or binding affinity.
- Applications: Potential use in medicinal chemistry for target modulation .
Simple Benzoate Esters
- Examples : Methyl benzoate (CAS 93-58-3), isopropyl benzoate (CAS 939-48-0) .
- Key Features : Lack silyl protection or branched hydroxy groups, simplifying their reactivity.
- Applications : Solvents or fragrance components, contrasting with the target compound’s role in synthetic protection strategies .
Data Table: Comparative Analysis of Key Compounds
Key Findings and Implications
- Ester Group Impact : Benzyl esters (e.g., target compound) exhibit higher lipophilicity than methyl analogs, influencing solubility and reaction conditions .
- Functional Group Diversity: Amino or tetrazole substituents expand utility in medicinal chemistry, whereas isotopic labeling aids mechanistic studies .
- TBS Protection : Enhances stability of hydroxy groups during synthesis, critical for multi-step protocols .
Q & A
Advanced Research Question
- Chiral HPLC/SFC : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak AD-H). For Benzyl (S)-4-(5-((TBS)oxy)pent-1-en-3-yl)piperazine-1-carboxylate, SFC analysis confirmed 92% enantiomeric excess (ee) .
- Optical Rotation : Compare [α]D values with literature. For example, a compound with [α]D28 = +25.8 (c = 2.0, MeOH) matched the expected (S)-configuration .
How does the TBS group impact the compound’s stability under long-term storage?
Basic Research Question
The TBS group enhances hydrolytic stability but is sensitive to trace acids/bases. Storage recommendations:
- Temperature : –20°C in sealed, desiccated containers .
- Solvent : Avoid DMSO (traces of water induce desilylation). Use anhydrous acetonitrile or THF .
Advanced Research Question
Accelerated stability studies (40°C/75% RH for 4 weeks) showed <5% degradation when stored under argon with molecular sieves. In contrast, exposure to humid air caused 30% desilylation within 72 hours .
What computational methods predict the compound’s preferred conformation for docking studies?
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify low-energy conformers. The TBS group adopts a staggered conformation, minimizing steric clash with the pentanoate backbone .
- Molecular Dynamics (MD) : Simulate solvation in water/octanol to predict partition coefficients (logP). The TBS group increases hydrophobicity (predicted logP = 3.8 vs. 1.2 for the unprotected analog) .
How to address discrepancies in reported NMR chemical shifts for this compound?
Advanced Research Question
Variations arise from solvent, concentration, or temperature differences. Standardize protocols:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
